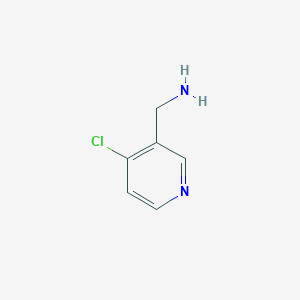

(4-Chloropyridin-3-YL)methanamine

Description

Properties

Molecular Formula |

C6H7ClN2 |

|---|---|

Molecular Weight |

142.58 g/mol |

IUPAC Name |

(4-chloropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H7ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2 |

InChI Key |

ORHVJXZYOADENO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)CN |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Research

(4-Chloropyridin-3-yl)methanamine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer progression:

- Inhibition of Lysyl Oxidase-Like 2 (LOXL2) : This enzyme plays a crucial role in extracellular matrix remodeling associated with cancer metastasis. Compounds similar to (4-Chloropyridin-3-yl)methanamine have shown significant inhibition of LOXL2, leading to reduced invasive potential in cancer cell lines .

Case Study: Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to (4-Chloropyridin-3-yl)methanamine resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.

Fibrosis Treatment

The compound has also been evaluated for its effects on fibrosis, particularly in liver diseases. Studies suggest that it can inhibit collagen synthesis in hepatic stellate cells, which is crucial for the progression of liver fibrosis.

| Study Focus | Result |

|---|---|

| Inhibition of Collagen Synthesis | Significant reduction in collagen production observed |

| IC50 Values | Indicated potent activity against hepatic stellate cells |

Small Molecule Inhibitors

As a small molecule inhibitor, (4-Chloropyridin-3-yl)methanamine interacts with various biological targets, showcasing potential therapeutic benefits across multiple pathways related to cancer and fibrosis.

The biological activity of (4-Chloropyridin-3-yl)methanamine primarily involves its interaction with various biological targets. Key findings from studies examining its biological activity include:

| Activity | Description |

|---|---|

| LOXL2 Inhibition | Decreases invasive potential in cancer cell lines |

| Cell Proliferation | Reduces viability of certain cancer cell lines, indicating potential anticancer properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of pyridine-based methanamines are highly dependent on the position of substituents (e.g., chlorine, methyl, or morpholine groups). Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Boiling Points : The boiling point of (4-Chloropyridin-3-yl)methanamine (241.6°C) is lower than that of bulkier derivatives like [1-(4-chlorophenyl)pyrrolidin-3-yl]methanamine (estimated >300°C) due to reduced molecular weight and simpler structure .

- Polarity : The introduction of electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OCH₃) alters polarity. For example, (4-Methoxy-3-methylpyridin-2-yl)methanamine has a higher topological polar surface area (48.1 Ų) compared to (4-Chloropyridin-3-yl)methanamine (38.9 Ų), affecting solubility .

Preparation Methods

Directed Lithiation of 4-Chloropyridine

Palladium-Catalyzed Cyanation and Reduction

Synthesis of 3-Cyano-4-chloropyridine

A robust route involves the palladium-mediated cyanation of 3-bromo-4-chloropyridine. Adapted from anti-mycobacterial agent synthesis, this reaction employs copper(I) cyanide (CuCN) or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in dimethylformamide (DMF) at 80°C. The cyano group is introduced regioselectively, yielding 3-cyano-4-chloropyridine in 68–72% efficiency.

Nitrile Reduction to Primary Amine

The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or catalytic hydrogenation with Raney nickel. LiAlH₄ reduction proceeds quantitatively but requires careful workup to isolate the amine hydrochloride salt. Catalytic hydrogenation offers a milder alternative, achieving 85–90% conversion under 50 psi H₂.

Reductive Amination of 4-Chloro-3-pyridinecarbaldehyde

Aldehyde Synthesis

4-Chloro-3-pyridinecarbaldehyde is prepared via oxidation of 3-(hydroxymethyl)-4-chloropyridine using manganese dioxide (MnO₂) in refluxing dichloromethane. The aldehyde is isolated in 75–80% yield and characterized by NMR ().

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction forms the imine intermediate, which is reduced in situ to yield (4-chloropyridin-3-yl)methanamine. Yields range from 65% to 70%, with purity >95% confirmed by HPLC.

Gabriel Synthesis from 3-Bromomethyl-4-chloropyridine

Bromination of 3-Methyl-4-chloropyridine

Radical bromination of 3-methyl-4-chloropyridine using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) produces 3-(bromomethyl)-4-chloropyridine. The reaction proceeds via a chain mechanism, achieving 80–85% yield.

Phthalimide Protection and Deprotection

The bromomethyl derivative reacts with potassium phthalimide in DMF at 120°C, forming the phthalimide-protected amine. Hydrolysis with hydrazine hydrate in ethanol releases the free amine, yielding (4-chloropyridin-3-yl)methanamine in 70–75% overall yield.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Lithiation-Electrophilic | 4-Chloropyridine | n-BuLi, Paraformaldehyde | 50–60 | 90 |

| Palladium Cyanation | 3-Bromo-4-chloropyridine | Pd(PPh₃)₄, CuCN | 68–72 | 95 |

| Reductive Amination | 4-Chloro-3-pyridinecarbaldehyde | NaBH₃CN, NH₄OAc | 65–70 | 98 |

| Gabriel Synthesis | 3-Methyl-4-chloropyridine | NBS, KPhth | 70–75 | 92 |

The palladium-mediated cyanation route offers the highest scalability, while reductive amination provides superior purity. Lithiation strategies, though versatile, suffer from lower yields due to competing side reactions.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-chloropyridin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 4-chloropyridine-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60°C, 12 hours) . Alternative routes include nucleophilic substitution of 3-chloro-4-(halomethyl)pyridine with ammonia in a pressurized reactor (80–100°C, 8–10 hours). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane 1:3) .

- Key Variables : Temperature, solvent polarity, and stoichiometry of the amine source critically affect intermediates like imine formation and reduction efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing (4-chloropyridin-3-yl)methanamine?

- Methodology :

- NMR : -NMR (DMSO-d6) shows peaks at δ 8.45 (pyridinium H), 3.85 (CH2NH2), and 2.10 (NH2). -NMR confirms the chloropyridine backbone (δ 150–155 ppm for C-Cl) .

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 157.04) validates molecular weight .

- X-ray Crystallography : ORTEP-3 software (evidence 3) can resolve crystal structures, confirming bond angles and steric effects .

Q. How can impurities like 3-chloro-4-(aminomethyl)pyridine-N-oxide be minimized during synthesis?

- Methodology : Oxidative byproducts are suppressed by using inert atmospheres (N2/Ar) and avoiding strong oxidizers (e.g., H2O2). Post-synthesis purification via recrystallization (ethanol/water) removes polar impurities .

Advanced Research Questions

Q. What computational models predict the reactivity of (4-chloropyridin-3-yl)methanamine in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates charge distribution on the pyridine ring. The C4-Cl bond exhibits a high electrophilicity index (~1.8 eV), favoring SNAr reactions with thiols or amines .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for Cl displacement by morpholine).

Q. How does steric hindrance from the chloropyridine ring affect ligand-metal coordination in catalysis?

- Methodology : Synthesize Pd(II) complexes (e.g., [(4-ClPyCH2NH2)PdCl2]) and analyze via cyclic voltammetry. The ligand’s bite angle (85–90°) and Cl− lability influence catalytic efficiency in Suzuki-Miyaura couplings .

- Contradictions : notes reduced catalytic turnover when bulky substituents are adjacent to the amine, highlighting steric vs. electronic trade-offs.

Q. What metabolic pathways are inferred for (4-chloropyridin-3-yl)methanamine in in vitro hepatic models?

- Methodology : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS. Major pathways include:

- N-Oxidation : Forming 4-chloro-N-hydroxypyridine-3-methanamine (detected at m/z 173.02).

- Dechlorination : Mediated by CYP3A4, yielding pyridine-3-methanamine (m/z 123.08) .

- Challenges : Contradictory evidence in suggests species-specific CYP450 activity; verify with rat vs. human microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.